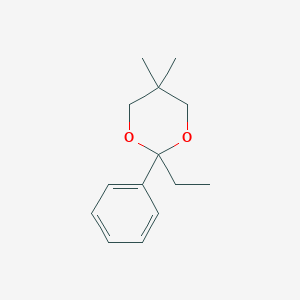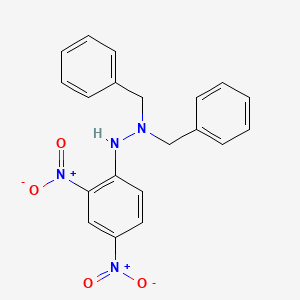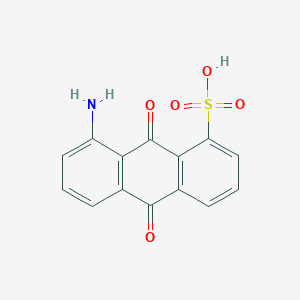
Uracil, 1-allyl-3-methyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 1-allyl-3-methyl-5-propyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of allyl, methyl, and propyl groups attached to the uracil ring, which can significantly alter its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 1-allyl-3-methyl-5-propyl-, often involves the alkylation of uracil at specific positions. One common method is the N-allylation of uracil using microwave-assisted reactions in the presence of a strong deprotonating agent such as sodium methylsulfinylmethylide, which is generated in situ when a metal hydride reacts with dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of uracil derivatives typically involves large-scale organic synthesis processes. These methods often utilize one-pot synthesis techniques to streamline production and reduce costs. For example, the synthesis of uracil derivatives can be achieved through the condensation of malic acid with urea in fuming sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 1-allyl-3-methyl-5-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce uracil derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated compounds.
Aplicaciones Científicas De Investigación
Uracil, 1-allyl-3-methyl-5-propyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: These compounds are used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Uracil, 1-allyl-3-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. For example, uracil derivatives can inhibit thymidylate synthase, an enzyme involved in nucleotide synthesis, thereby affecting cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
6-Substituted Uracil Derivatives: These compounds have various substituents at the 6-position of the uracil ring and exhibit diverse biological activities.
Uniqueness
Uracil, 1-allyl-3-methyl-5-propyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of allyl, methyl, and propyl groups can influence its reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
25179-70-8 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-methyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-4-6-9-8-13(7-5-2)11(15)12(3)10(9)14/h5,8H,2,4,6-7H2,1,3H3 |
Clave InChI |
WKAXKWZDVWEIOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN(C(=O)N(C1=O)C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


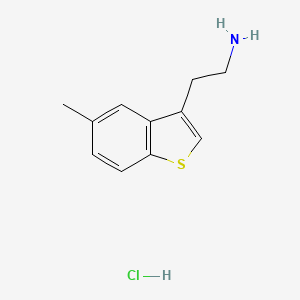
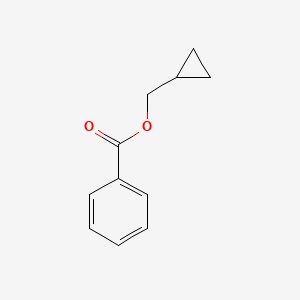
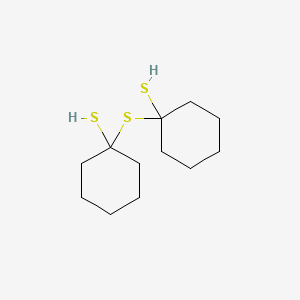
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

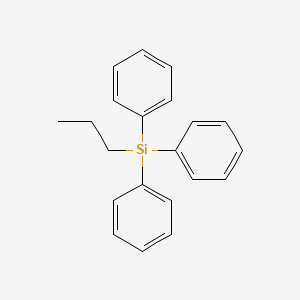
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
